(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one
Description
Introduction to (3Z)-1-Phenyl-3-propan-2-yloxyiminoindol-2-one in Contemporary Medicinal Chemistry
Historical Context of Oxindole-Based Scaffolds in Drug Discovery
Oxindole derivatives have been integral to medicinal chemistry since their isolation from natural sources such as Uncaria tomentosa (cat’s claw), a plant traditionally used in South American medicine. The oxindole core’s planar structure and ability to undergo diverse functionalizations have made it a cornerstone for designing molecules with varied biological activities. Early studies identified oxindole alkaloids like rhynchophylline and mitragynine as key bioactive agents, demonstrating antimalarial and analgesic properties.
The synthetic exploration of oxindoles accelerated in the late 20th century, driven by their resemblance to tryptophan metabolites and their capacity to modulate protein-protein interactions. For instance, sunitinib, an oxindole-based kinase inhibitor, became a landmark anticancer drug targeting vascular endothelial growth factor receptors (VEGFR). This success spurred interest in modifying the oxindole scaffold to enhance selectivity and potency. Spirooxindoles, which incorporate a fused or bridged ring system, emerged as a subclass with improved binding affinities due to their three-dimensional complexity.
The evolution of oxindole chemistry reflects a broader trend in drug discovery: leveraging natural product-inspired scaffolds to develop synthetically tractable compounds. This compound represents a modern iteration of this approach, combining classical oxindole motifs with innovative substitutions to explore new pharmacological avenues.
Structural Uniqueness of this compound
The molecular architecture of this compound is defined by three critical features:
- Oxindole Core : The bicyclic structure of indol-2-one provides rigidity and π-π stacking capabilities, facilitating interactions with hydrophobic protein pockets.
- Z-Configured Oxime Group : The (Z)-configuration of the propan-2-yloxyimino substituent at position 3 introduces stereoelectronic effects that influence binding orientation. This geometry is stabilized by intramolecular hydrogen bonding between the oxime oxygen and the adjacent carbonyl group.
- 1-Phenyl Substitution : The phenyl group at position 1 enhances lipophilicity, potentially improving blood-brain barrier permeability or target engagement in lipid-rich environments.
Structural Comparison of Oxindole Derivatives
The propan-2-yloxyimino group distinguishes this compound from earlier oxindole derivatives. The isopropyl ether moiety increases steric bulk, which could modulate selectivity by preventing off-target interactions. Additionally, the oxime’s nucleophilic nitrogen may participate in hydrogen bonding or serve as a metabolic handle for prodrug strategies.
Recent synthetic advances, such as the use of rare-earth metal (REM) salts, have enabled efficient diastereoselective synthesis of similar spirooxindoles. These methods highlight the compound’s feasibility for large-scale production, a critical factor in preclinical development.
Properties
IUPAC Name |
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(2)21-18-16-14-10-6-7-11-15(14)19(17(16)20)13-8-4-3-5-9-13/h3-12H,1-2H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAJIROAWKWGOB-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propan-2-yloxyimino Group: The propan-2-yloxyimino group can be introduced through the reaction of the indole derivative with propan-2-yloxyamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the propan-2-yloxyimino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the indole core.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted indole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indol-2-one Derivatives with Substitutions at the 3-Position
Hybrid HDAC/VEGFR Inhibitor
A hybrid compound merging an indol-2-one fragment with suberoylanilide hydroxamic acid (SAHA) demonstrates dual inhibition of histone deacetylase (HDAC) and vascular endothelial growth factor receptors (VEGFR1/2). The indol-2-one moiety contributes to VEGFR inhibition, while the hydroxamic acid fragment enables HDAC activity. In contrast, (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one lacks the hydroxamic acid group, suggesting distinct target selectivity .
Pyrrole-Substituted Indol-2-one Derivatives
Derivatives such as (3Z)-6-(4-hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylidene)-1,3-dihydro-2H-indol-2-one () feature a pyrrole substituent at the 3-position. These compounds are designed for tyrosine kinase inhibition, with substituents influencing binding affinity and pharmacokinetics. The propan-2-yloxyimino group in the target compound may alter solubility or steric interactions compared to bulkier pyrrole substituents .
Dichlorophenyliminoindol-2-one
1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one () shares the imino group but incorporates a dichlorophenyl and allyl group. Such halogenated derivatives often exhibit enhanced metabolic stability, suggesting that the propan-2-yloxyimino group in the target compound may confer different pharmacokinetic profiles .
Diketopiperazine Analogs with Antiviral Activity
Diketopiperazines like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione () display potent antiviral activity against H1N1 (IC₅₀ = 28.9 ± 2.2 μM). While structurally distinct from indol-2-ones, these compounds share conjugated systems (e.g., benzylidene groups) that may enhance π-π interactions with biological targets. The target compound’s propan-2-yloxyimino group could similarly influence binding but in a different scaffold .
Antifungal and Antimicrobial Indol-2-one Derivatives
Compounds like 2-(1-benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide () exhibit broad-spectrum antimicrobial activity. The hydrazide linker and quinoline moiety enhance membrane permeability, a feature absent in the target compound. However, both structures highlight the importance of the indol-2-one core in bioactivity .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Substituent Effects: Bulky groups (e.g., pyrrole, dichlorophenyl) enhance target engagement but may reduce bioavailability. The propan-2-yloxyimino group’s smaller size could improve membrane permeability .
- Antiviral Potential: Structural similarities to diketopiperazines indicate that this compound could be explored for antiviral activity .
Biological Activity
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by an indole core structure with a phenyl group and a propan-2-yloxyimino substituent. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives based on indole frameworks have shown promising results against breast cancer cells (MCF-7) and other malignancies. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Cytotoxicity Assessment :
- The MTT assay is commonly employed to evaluate the cytotoxic effects of compounds against cancer cell lines.
- For example, certain derivatives demonstrated IC50 values significantly lower than established chemotherapeutics like Tamoxifen, indicating enhanced potency.
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | [Value] | More potent than Tamoxifen |
α-Glucosidase Inhibition
Another area of interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds with similar structures have been synthesized and tested for their inhibitory activity.
- Inhibition Studies :
- The synthesized derivatives showed IC50 values ranging from 6.31 µM to 49.89 µM, indicating strong inhibitory effects compared to acarbose (IC50 = 750 µM).
- The mechanism involves uncompetitive inhibition at the enzyme's active site, which was supported by molecular docking studies.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | [Value] | Uncompetitive |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Evidence suggests that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S phase transition.
- Enzyme Inhibition : As noted earlier, it acts as an inhibitor of α-glucosidase, impacting glucose absorption and potentially aiding in diabetes management.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study 1 : A recent investigation into its anticancer properties highlighted its ability to induce apoptosis in MCF-7 cells while exhibiting low toxicity towards normal cells.
- Study 2 : Another research effort focused on its role as an α-glucosidase inhibitor, demonstrating significant potential for managing postprandial blood glucose levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
